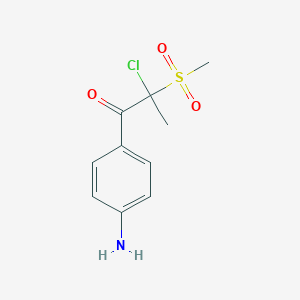
1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one is an organic compound with a complex structure It contains an aminophenyl group, a chloro group, and a methylsulfonyl group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one typically involves multiple steps. One common method includes:
Starting Material: The synthesis begins with 4-nitroacetophenone.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: The resulting 4-aminophenylacetone is then chlorinated using thionyl chloride or phosphorus pentachloride.
Sulfonylation: Finally, the chlorinated product is reacted with methylsulfonyl chloride in the presence of a base like triethylamine to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like hydroxide ions or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: 1-(4-Nitrophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one.
Reduction: 1-(4-Aminophenyl)-2-hydro-2-(methylsulfonyl)propan-1-one.
Substitution: 1-(4-Aminophenyl)-2-hydroxy-2-(methylsulfonyl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methylsulfonyl groups can participate in various chemical interactions. These interactions can affect enzyme activity, protein function, and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)ethanone: Similar structure but with an ethanone backbone.
1-(4-Aminophenyl)-2-bromo-2-(methylsulfonyl)propan-1-one: Similar structure but with a bromo group instead of a chloro group.
1-(4-Aminophenyl)-2-chloro-2-(ethylsulfonyl)propan-1-one: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness: 1-(4-Aminophenyl)-2-chloro-2-(methylsulfonyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C10H12ClNO3S |
|---|---|
Molekulargewicht |
261.73 g/mol |
IUPAC-Name |
1-(4-aminophenyl)-2-chloro-2-methylsulfonylpropan-1-one |
InChI |
InChI=1S/C10H12ClNO3S/c1-10(11,16(2,14)15)9(13)7-3-5-8(12)6-4-7/h3-6H,12H2,1-2H3 |
InChI-Schlüssel |
LXCXZOANDDHRHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)N)(S(=O)(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6-cyano-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13009108.png)

![1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride](/img/structure/B13009120.png)
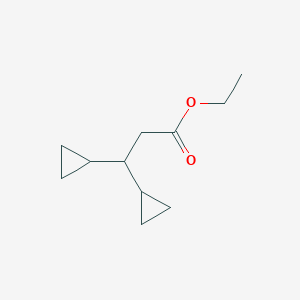
![tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13009126.png)
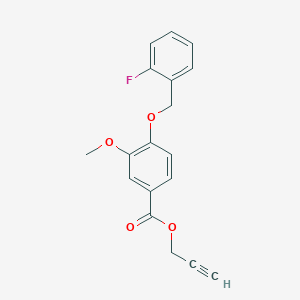
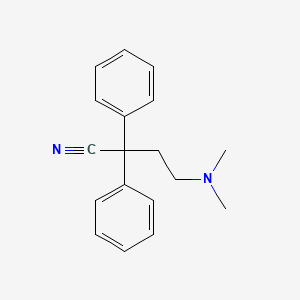
![Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13009141.png)
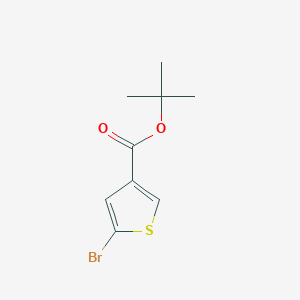

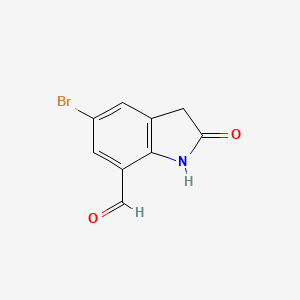
![Ethyl [3,3'-bipyridine]-6-carboxylate](/img/structure/B13009151.png)
![3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13009154.png)
![3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13009168.png)
